molecular formula C22H17N3OS B2805190 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-33-3

4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2805190
CAS RN: 392243-33-3
M. Wt: 371.46
InChI Key: JDWHPGRFOIFVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Scientific Research Applications

Fluorescence Characteristics

Research on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives reveals significant photophysical properties, including a large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect. These properties are influenced by various substituents on the benzamide and thiadiazole rings, making them potentially useful in fluorescence applications (Zhang et al., 2017).

Anticancer Evaluation

A series of substituted benzamide derivatives, including those related to 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated for anticancer activity. These compounds demonstrated moderate to excellent effectiveness against various cancer cell lines, suggesting potential applications in cancer treatment (Ravinaik et al., 2021).

Nematocidal Activity

Novel derivatives containing the 1,3,4-thiadiazole amide group, which includes 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have shown promising nematocidal activity. This indicates their potential as lead compounds in the development of nematicides (Liu et al., 2022).

Keto/Enol Equilibrium Studies

Compounds from the 1,3,4-thiadiazole group, closely related to 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have been studied for their keto/enol equilibria. These studies reveal that the equilibrium is influenced by solvent polarizability, and the effects of different substituents on this equilibrium have been noted. This has implications for understanding the chemical behavior of these compounds in various environments (Matwijczuk et al., 2017).

Synthesis and Antimicrobial Activity

Derivatives similar to 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and characterized for their antimicrobial properties. Some of these derivatives have shown potent antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWHPGRFOIFVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.